molecular formula C7H10O2S B14757576 1-Oxa-4-thiaspiro[4.4]nonan-2-one CAS No. 1564-41-6

1-Oxa-4-thiaspiro[4.4]nonan-2-one

Cat. No.: B14757576
CAS No.: 1564-41-6
M. Wt: 158.22 g/mol
InChI Key: CKJBVPURGNUNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4-thiaspiro[4.4]nonan-2-one is a heterocyclic organic compound with the molecular formula C₇H₁₀O₂S. This compound is characterized by a spirocyclic structure, which includes both oxygen and sulfur atoms within its ring system. The unique arrangement of atoms in this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 1-Oxa-4-thiaspiro[4.4]nonan-2-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioether with an epoxide can lead to the formation of the desired spiro compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-Oxa-4-thiaspiro[4.4]nonan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol or thioether group.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride.

Scientific Research Applications

1-Oxa-4-thiaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxa-4-thiaspiro[4.4]nonan-2-one exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

1-Oxa-4-thiaspiro[4.4]nonan-2-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1564-41-6

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

1-oxa-4-thiaspiro[4.4]nonan-2-one

InChI

InChI=1S/C7H10O2S/c8-6-5-10-7(9-6)3-1-2-4-7/h1-5H2

InChI Key

CKJBVPURGNUNGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC(=O)CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.